Azido-PEG12-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Role As a Heterobifunctional Crosslinker in Contemporary Research Linker Design
Heterobifunctional crosslinkers are chemical reagents that contain two distinct reactive ends. cd-bioparticles.netavantorsciences.com This design is crucial for creating well-defined conjugates between two different molecules, as it allows for sequential or two-step reactions. avantorsciences.comthermofisher.com By controlling the reaction conditions, one end of the crosslinker can be reacted with the first target molecule, and after purification to remove excess reagent, the second reactive group can be coupled to the second target molecule. thermofisher.com This stepwise approach minimizes the formation of undesirable products like homodimers or intramolecular crosslinks. avantorsciences.com
Azido-PEG12-NHS ester exemplifies modern linker design. creative-biolabs.commedchemexpress.com It is classified as a non-cleavable linker, forming stable bonds once conjugated. creative-biolabs.com Its heterobifunctional nature, combining an amine-reactive NHS ester with an alkyne-reactive azide (B81097) group, provides chemists with a powerful tool for orthogonal ligation strategies. broadpharm.comcd-bioparticles.net For instance, a protein's primary amines can first be targeted by the NHS ester, and the resulting azide-functionalized protein can then be specifically linked to a molecule bearing an alkyne group through click chemistry. broadpharm.comthermofisher.com This controlled conjugation is fundamental in constructing complex architectures like PROteolysis TArgeting Chimeras (PROTACs), where a target protein ligand and an E3 ubiquitin ligase ligand are joined by a linker. medchemexpress.commedchemexpress.com
Foundational Principles of Polyethylene Glycol Peg Spacers in Bioconjugation Research
Polyethylene (B3416737) glycol (PEG) linkers, or spacers, are synthetic polymers made of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com Their use in bioconjugation dates back to the 1970s and has become a cornerstone of the field due to a unique combination of beneficial properties. chempep.com
The key principles underlying the utility of PEG spacers include:
Biocompatibility and Low Immunogenicity : PEG is generally considered biologically inert, non-toxic, and non-immunogenic. chempep.comsigmaaldrich.comthermofisher.com It can form a hydration shell around the conjugated molecule, effectively "masking" it from the immune system and reducing the likelihood of an immune response. chempep.comprecisepeg.com This "stealth" property is highly advantageous in therapeutic applications. chempep.com
Flexibility and Steric Hindrance Reduction : The PEG chain is highly flexible due to the free rotation around its C-O bonds. chempep.com This flexibility acts as a spacer arm, physically separating the conjugated molecules and minimizing steric hindrance that could otherwise interfere with their biological function, such as an antibody's binding to its antigen. precisepeg.comlifetein.com
Defined Length and Precision : Unlike traditional polymer preparations that are mixtures of different chain lengths (polydisperse), reagents like Azido-PEG12-NHS ester are often monodisperse or discrete PEG (dPEG®), meaning they have a precisely defined number of PEG units and a specific molecular weight. sigmaaldrich.comthermofisher.comchempep.com This homogeneity allows for greater precision and characterization in crosslinking applications, enabling researchers to fine-tune the distance between conjugated molecules to optimize function. rsc.orgthermofisher.com For example, a PEG12 spacer was shown to reduce hepatic uptake and improve the efficacy of an antibody-drug conjugate. rsc.org
Overview of Reactive Functionalities: Azide and N Hydroxysuccinimide Nhs Ester
General Synthetic Routes for Azido-PEG-NHS Esters
The synthesis of Azido-PEG-NHS esters typically involves a multi-step process that begins with a PEG diol. A general synthetic pathway can be outlined as follows:
Monofunctionalization of PEG Diol: To create a heterobifunctional linker, one of the two hydroxyl groups of a PEG diol must be selectively protected or modified. A common strategy is monotosylation, where one hydroxyl group is reacted with p-toluenesulfonyl chloride (TsCl). mdpi.com This reaction is often carried out in the presence of a base like triethylamine (B128534) (TEA) and in a suitable solvent such as dichloromethane (B109758) (MDC). ijrpr.com
Introduction of the Azide Group: The tosylated PEG is then converted to an azido-PEG by nucleophilic substitution with sodium azide (NaN3). mdpi.com This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF).
Activation of the Remaining Hydroxyl Group: The remaining terminal hydroxyl group is then converted into a reactive NHS ester. This is usually achieved by first reacting the hydroxyl group with a dicarboxylic acid anhydride, such as succinic anhydride, to form a carboxylic acid-terminated PEG.
Formation of the NHS Ester: Finally, the carboxylic acid group is activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to yield the final Azido-PEG-NHS ester. mdpi.com
An alternative approach involves starting with an amino-PEG-alcohol. The amino group can be protected, for example, with a dibenzyl group, followed by the modification of the hydroxyl end and subsequent deprotection and functionalization of the amine. researchgate.net
A general reaction scheme is depicted below:
Scalable Synthesis Approaches for this compound Derivatives
The demand for well-defined PEG linkers in pharmaceutical and biotechnological applications has driven the development of scalable synthesis methods. biochempeg.com For large-scale production, solution-phase synthesis is often preferred over solid-phase methods. nih.gov Key considerations for scalable synthesis include the use of readily available starting materials, high-yield reactions, and purification methods that avoid chromatography. nih.gov
One scalable approach involves the use of a large excess of PEG to favor the formation of the mono-substituted intermediate, which can then be carried through the subsequent reaction steps. ijrpr.com Purification at intermediate stages can be achieved through extraction and precipitation to remove excess reagents and byproducts. ijrpr.com For instance, after the azidation step, the crude material can be extracted with an organic solvent like ethyl acetate (B1210297) and purified by vacuum distillation. ijrpr.com
Companies specializing in PEG derivatives offer large-scale GMP (Good Manufacturing Practice) manufacturing of various PEG products, including PEG azides, in quantities ranging from kilograms to larger batches. jenkemusa.com These manufacturers often have back-integrated processes, starting from the polymerization of ethylene (B1197577) oxide, which allows for better control and traceability. jenkemusa.comjenkemusa.com
Table 1: Key Steps and Considerations for Scalable Synthesis
| Step | Reagents & Conditions | Purification Method | Key Considerations |
|---|---|---|---|
| Monotosylation | PEG-diol, p-toluenesulfonyl chloride (PTSC), Triethylamine (TEA), Dichloromethane (MDC) | Extraction, pH adjustment | Control of stoichiometry to maximize mono-substitution. |
| Azidation | Tosylated-PEG, Sodium azide (NaN3), Water | Extraction, Distillation | Ensuring complete reaction to avoid impurities. ijrpr.com |
| Carboxylation | Azido-PEG-OH, Succinic anhydride | Extraction, Crystallization | Driving the reaction to completion. |
| NHS Ester Formation | Azido-PEG-COOH, N-hydroxysuccinimide (NHS), Coupling agents (e.g., EDC) | Precipitation, Filtration | Anhydrous conditions to prevent hydrolysis of the NHS ester. |
Control over PEG Chain Length and Azide Functional Group Density in Synthesis
Precise control over the PEG chain length is crucial as it influences the physicochemical properties of the final conjugate, such as solubility and circulation time. mdpi.comnih.gov The synthesis of monodisperse (uniform) PEGs is a significant area of research. acs.org
Control of PEG Chain Length:
Stepwise Synthesis: This method involves the sequential addition of ethylene glycol units, allowing for the creation of PEGs with a precise number of repeating units. nih.govacs.org Solid-phase synthesis is one technique used for this, where the growing PEG chain is attached to a solid support, facilitating the removal of excess reagents by simple washing. nih.gov
Anionic Ring-Opening Polymerization: This is a common method for producing PEGs where the degree of polymerization, and thus the chain length, can be controlled by the ratio of the initiator to the ethylene oxide monomer. nih.gov
Fractionation: Polydisperse PEG mixtures can be separated into more uniform fractions using techniques like chromatography.
Control of Azide Functional Group Density: For linear heterobifunctional linkers like this compound, the azide functional group density is inherently one per molecule. However, in the synthesis of branched or multi-arm PEG structures, the density of azide groups can be controlled. jenkemusa.com This is achieved by using initiators with multiple functional groups or by building the PEG in a dendritic fashion. acs.org For example, a multi-arm PEG can be synthesized with multiple azide termini, allowing for the attachment of several molecules via click chemistry. jenkemusa.com
Generation of Analogues and Related Heterobifunctional PEG Linkers
The versatility of PEG chemistry allows for the synthesis of a wide array of heterobifunctional linkers with different reactive groups to suit various bioconjugation needs. jenkemusa.com These linkers are essential for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.comlucerna-chem.chmedchemexpress.commedchemexpress.commedchemexpress.com
Table 2: Examples of Heterobifunctional PEG Linker Analogues
| Functional Group 1 | Functional Group 2 | PEG Chain Length | Potential Application |
|---|---|---|---|
| Azide | NHS Ester | 4, 6, 8, 12, 24 units | Click chemistry and amine conjugation. lumiprobe.combiochempeg.commedchemexpress.combroadpharm.com |
| Alkyne | NHS Ester | Various | Click chemistry and amine conjugation. nih.gov |
| Maleimide | NHS Ester | Various | Thiol-maleimide coupling and amine conjugation. |
| Amine | Carboxylic Acid | Various | Amide bond formation. |
| Thiol | Pyridyl Disulfide | Various | Thiol-disulfide exchange. mdpi.com |
The synthesis of these analogues often follows similar principles to that of Azido-PEG-NHS esters, involving the selective modification of the terminal groups of a PEG diol or other suitable PEG starting material. mdpi.com For instance, an amine-terminated PEG can be synthesized by the reduction of an azide-terminated PEG. mdpi.com Similarly, an alkyne functionality can be introduced using an initiator containing an alkyne group during the polymerization of ethylene oxide. nih.gov The development of these diverse linkers has significantly expanded the toolbox for chemists and biologists in creating novel and functional biomaterials and therapeutics. chempep.com
N-Hydroxysuccinimide (NHS) Ester Reactivity for Primary Amine Conjugation
N-hydroxysuccinimide (NHS) esters are a widely utilized class of amine-reactive reagents in bioconjugation. glenresearch.comcreative-proteomics.comthermofisher.com Their popularity stems from their ability to efficiently and selectively react with primary amines, which are commonly found in biomolecules like proteins (at the N-terminus and on the side chain of lysine residues). creative-proteomics.comnih.gov
Formation of Stable Amide Bonds
The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. glenresearch.com This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group and forming a highly stable amide bond. glenresearch.comcreative-proteomics.com This covalent linkage is robust and resistant to hydrolysis, ensuring the stability of the resulting conjugate. glenresearch.com
Reaction Kinetics and Optimization in Aqueous and Organic Media
The kinetics of the NHS ester-amine reaction are influenced by several factors, most notably pH. The reaction is most efficient in the pH range of 7.2 to 9.0. thermofisher.comatto-tec.comprecisepeg.com Within this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is still manageable. atto-tec.com
In Aqueous Media: A significant competing reaction in aqueous solutions is the hydrolysis of the NHS ester, where water acts as a nucleophile. thermofisher.comnih.gov The rate of hydrolysis increases with pH. thermofisher.com For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.com To maximize conjugation efficiency, reactions are often performed in buffers such as phosphate, bicarbonate, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5. thermofisher.com Using a higher concentration of the amine-containing molecule can also favor the aminolysis reaction over hydrolysis. glenresearch.com
In Organic Media: Performing the reaction in anhydrous organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can significantly reduce or eliminate the competing hydrolysis reaction, often leading to higher modification efficiencies. covachem.com Many non-sulfonated NHS esters are not readily soluble in water and must first be dissolved in a water-miscible organic solvent before being added to the aqueous reaction mixture. thermofisher.com The use of a Lewis base, such as triethylamine, can catalyze the reaction in organic solvents. covachem.com
| Parameter | Aqueous Media | Organic Media |
| Optimal pH | 7.2 - 9.0 thermofisher.comatto-tec.com | Not applicable |
| Competing Reactions | Hydrolysis of the NHS ester thermofisher.comnih.gov | Minimal to none covachem.com |
| Solvents | Phosphate, bicarbonate, HEPES, borate buffers thermofisher.com | DMSO, DMF covachem.comthermofisher.com |
| Efficiency Factors | Amine concentration, pH control glenresearch.comthermofisher.com | Anhydrous conditions, use of catalysts covachem.com |
| Solubility of Reagent | Sulfo-NHS esters are water-soluble; NHS esters often require co-solvents covachem.comthermofisher.com | Generally good solubility covachem.com |
Specificity and Potential for Non-Amine Reactivity
While NHS esters are highly selective for primary amines, they can exhibit some reactivity towards other nucleophilic groups under certain conditions. glenresearch.comnih.gov Side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine residues in proteins, although the resulting ester linkages are less stable than amide bonds and can be hydrolyzed or displaced by amines. glenresearch.comnih.govresearchgate.net The reactivity with these amino acids is highly dependent on factors like pH and the presence of adjacent amino acids. nih.gov However, under carefully controlled reaction conditions, particularly pH, the reaction can be highly specific for primary amines. creative-proteomics.comethz.ch
Azide Reactivity in Click Chemistry Methodologies
The azide functional group (–N₃) on the this compound is a key component for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. broadpharm.commedchemexpress.combroadpharm.commedchemexpress.com The azide group can react with molecules containing terminal alkynes, strained cyclooctynes (like DBCO or BCN), or phosphines. medchemexpress.combroadpharm.commedchemexpress.comprecisepeg.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.comorganic-chemistry.orgnih.gov The CuAAC reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition, with rate enhancements of 10⁷ to 10⁸. organic-chemistry.org It is robust and can be performed in a wide range of conditions, including aqueous environments and a broad pH range (4-12). organic-chemistry.org
Mechanistic Considerations and Catalytic Systems
The generally accepted mechanism for CuAAC is a stepwise process, in contrast to the concerted mechanism of the uncatalyzed reaction. nih.govmdpi.com The key steps are:
Formation of a Copper-Acetylide Complex : The reaction is initiated by the coordination of a Cu(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal alkyne's proton, facilitating its deprotonation to form a copper(I) acetylide intermediate. nih.govnih.gov
Coordination of the Azide : The azide then coordinates to the copper acetylide complex. nih.gov
Cyclization : This is followed by the formation of a six-membered copper metallacycle. organic-chemistry.org
Ring Contraction and Product Release : The metallacycle rearranges and undergoes reductive elimination to yield the stable triazole product and regenerate the Cu(I) catalyst. organic-chemistry.org
Catalytic Systems: The Cu(I) catalyst is crucial for the reaction. Since Cu(I) can be unstable, it is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. nih.gov Various catalytic systems have been developed to improve the efficiency and biocompatibility of the reaction.
| Catalyst Component | Function | Examples |
| Copper(I) Source | The active catalyst for the cycloaddition. | Cu(I)Br, CuI, Cu(PPh₃)₃Br nih.govacs.org |
| Copper(II) Source + Reducing Agent | In situ generation of Cu(I). | CuSO₄ + Sodium Ascorbate nih.gov |
| Ligands | Stabilize the Cu(I) oxidation state, enhance reaction rates, and reduce copper-induced toxicity. | Tris(benzyltriazolylmethyl)amine (TBTA), PMDETA nih.govmdpi.comuq.edu.au |
| Heterogeneous Catalysts | Facilitate catalyst removal and reuse, and can be more biocompatible. | Copper nanoparticles, polymer-supported copper rsc.orged.ac.uk |
The choice of the catalytic system can be modulated to control the reaction rate. For example, using Cu(I)Br with the ligand PMDETA in toluene (B28343) can lead to very fast reactions, while using copper(0) wire as the catalyst source results in a much slower, more controlled reaction. uq.edu.au The development of new catalytic systems, such as those involving N-heterocyclic carbenes or photocatalytic methods, continues to expand the scope and applicability of CuAAC. acs.orgrsc.org
Core Reaction Mechanisms Enabled by this compound
This compound is a heterobifunctional crosslinker that plays a important role in the field of bioconjugation. This molecule features two key functional groups: an azide (-N3) group and an N-hydroxysuccinimide (NHS) ester, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. creative-biolabs.comcd-bioparticles.netbroadpharm.com The NHS ester facilitates the labeling of primary amines in proteins and other molecules, while the azide group is a key component in "click chemistry" reactions. cd-bioparticles.netbroadpharm.com The PEG linker enhances solubility in aqueous solutions. cd-bioparticles.net
Applications in Multistep Bioconjugation
The dual functionality of this compound makes it a versatile tool for multistep bioconjugation strategies. These strategies often involve the initial modification of a biomolecule with the NHS ester, followed by a subsequent "click" reaction with the azide group. This approach allows for the precise and controlled assembly of complex biomolecular structures.
For instance, this compound can be used in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. broadpharm.comaxispharm.com In this context, the NHS ester can react with lysine residues on an antibody. The resulting azide-functionalized antibody can then be conjugated to a drug molecule that has been modified with a compatible reactive group, such as an alkyne, through a click chemistry reaction. This method ensures site-specific conjugation and the creation of a stable linkage between the antibody and the therapeutic payload. wmocollege.ac.in
Furthermore, this crosslinker is utilized in surface modification and the development of biomaterials. nih.gov The NHS ester can be used to attach the PEG-azide linker to a surface functionalized with primary amines. This azide-modified surface can then be used to immobilize other molecules of interest, such as peptides, proteins, or nanoparticles, that have been tagged with a corresponding reactive partner. nih.gov This allows for the creation of functionalized surfaces with specific biological activities.
Recent research has also demonstrated the use of this compound in the creation of fluorescent nanodiamond conjugates for targeting myeloid-derived suppressor cells, highlighting its application in advanced cellular imaging and therapeutic targeting. broadpharm.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes (BCN, DBCO)
A significant advancement in bioconjugation has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), to form a stable triazole linkage. bachem.comresearchgate.net this compound is an ideal reagent for SPAAC, as its azide group readily reacts with these strained alkynes. medchemexpress.commedchemexpress.com
The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition, allowing it to proceed efficiently without the need for a catalyst. nih.gov This is a key advantage over the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as it eliminates concerns about copper toxicity in biological systems. wmocollege.ac.in
| Cyclooctyne | Key Features |
| BCN | Exhibits a favorable balance between reactivity and hydrophilicity. precisepeg.com Its chemoselectivity makes it suitable for bioconjugation in aqueous environments. precisepeg.combiochempeg.com |
| DBCO | Known for its fast reaction kinetics in SPAAC. interchim.fr It is a thermally stable compound with specific reactivity towards azides. interchim.fr |
Catalyst-Free Bioconjugation Advantages
The primary advantage of SPAAC is that it is a catalyst-free reaction. This bioorthogonality means that the reaction can occur in complex biological environments, including on the surface of living cells and even within living organisms, without interfering with native biochemical processes. researchgate.net The absence of a copper catalyst circumvents the issue of cytotoxicity associated with CuAAC, making SPAAC a more suitable choice for in vivo applications. wmocollege.ac.innih.gov
The stability of the resulting triazole linkage under physiological conditions is another significant benefit, ensuring the integrity of the conjugated biomolecule. wmocollege.ac.in Furthermore, the reaction is highly selective, with the azide and cyclooctyne groups reacting exclusively with each other, preventing unwanted side reactions with other functional groups present in biological systems. biochempeg.com This high efficiency and selectivity contribute to higher yields of the desired conjugate.
Development of Strained Alkyne Partners
The advancement of SPAAC has been closely linked to the development of various strained cyclooctyne partners. The goal has been to create cyclooctynes with enhanced reactivity, stability, and solubility to improve the efficiency and applicability of the reaction. nih.govresearchgate.net
Initially, the synthesis of stable and reactive cyclooctynes was a significant challenge. However, the development of molecules like DBCO and BCN has made SPAAC more accessible and widely used. bachem.comnih.gov These cyclooctynes are designed to have significant ring strain, which is the driving force for the catalyst-free reaction with azides. nih.govnih.gov
Researchers have also explored modifications to the cyclooctyne structure to further enhance reaction rates. For example, the oxidation of an alcohol to a ketone in a dibenzocyclooctynol (DIBO) derivative was shown to increase the rate of SPAAC. nih.govnih.gov Some modified cyclooctynes even exhibit fluorescence that is quenched upon reaction with an azide, providing a useful tool for monitoring the reaction in real-time. nih.govnih.gov The ongoing development of novel strained alkynes continues to expand the toolkit for bioorthogonal chemistry, enabling more complex and sophisticated applications in chemical biology and materials science. nih.govresearchgate.net
Advanced Applications in Bioconjugation Chemistry
Protein and Peptide Functionalization
The functionalization of proteins and peptides using Azido-PEG12-NHS ester is a cornerstone of its application. The process leverages the reactivity of the NHS ester group toward primary amines, which are readily available on these biomolecules.
The primary mechanism for labeling proteins and peptides involves the reaction of the this compound's NHS ester group with nucleophilic primary amines (-NH2). precisepeg.com These amines are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. axispharm.comwindows.net This reaction proceeds efficiently in aqueous solutions at a physiological to slightly alkaline pH range (typically 7.0-9.0), resulting in the formation of a stable and irreversible amide bond. precisepeg.comvectorlabs.combroadpharm.com
While this reaction is highly selective for primary amines, studies have shown that side reactions can occur with other nucleophilic amino acid residues. nih.gov Under certain conditions, serine, threonine, and tyrosine residues can also be modified by NHS esters, although the resulting linkages are often less stable than the amide bond formed with amines. nih.govcam.ac.uk The reaction is also sensitive to hydrolysis, where the NHS ester reacts with water, rendering it inactive. Therefore, the reagent should be dissolved and used promptly. windows.netvectorlabs.com
The extent of labeling can be controlled by adjusting the molar ratio of the this compound to the protein. For instance, using a 20-fold molar excess of the reagent to label an antibody at a concentration of 1-10 mg/mL typically results in the incorporation of 4 to 6 linker molecules per antibody. windows.net
| Parameter | Condition/Detail |
| Target Functional Group | Primary amines (-NH2) on N-terminus and Lysine residues axispharm.comwindows.net |
| Reaction pH | 7.0 - 9.0 broadpharm.com |
| Bond Formed | Stable amide bond vectorlabs.com |
| Potential Side Reactions | Serine, Threonine, Tyrosine residues nih.gov |
| Competing Reaction | Hydrolysis of the NHS ester in aqueous solution windows.netvectorlabs.com |
Once a protein or peptide is labeled with the this compound, the azide (B81097) group is displayed on the biomolecule's surface. This azide serves as a handle for further modification using click chemistry, a set of highly efficient and specific reactions. precisepeg.combroadpharm.com This two-step approach is fundamental to creating sophisticated bioconjugates for use as research probes. medchemexpress.com
The azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. medchemexpress.combroadpharm.com This allows for the attachment of a wide variety of molecules, including:
Fluorophores: For imaging and tracking proteins in cells.
Biotin (B1667282): For affinity purification and detection.
Small molecule drugs or ligands: For targeted delivery or functional studies.
A notable application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a linker to connect the protein-targeting ligand to the E3 ligase-binding ligand. medchemexpress.com
Chemical cross-linking coupled with mass spectrometry has become a powerful tool for elucidating the tertiary and quaternary structures of proteins. nih.gov While homobifunctional NHS esters are commonly used to link amino acids within a protein or between interacting proteins, heterobifunctional linkers like this compound offer a more controlled, two-step cross-linking strategy.
In this approach, the linker is first reacted with one protein via its NHS ester group. After removing the excess, unreacted linker, the azide-modified protein is introduced to a second protein that has been separately functionalized with an alkyne group. The two proteins are then covalently linked via a click chemistry reaction. This method avoids the uncontrolled self-conjugation that can occur with homobifunctional cross-linkers and allows for the specific investigation of interactions between two distinct protein partners. korambiotech.com
Oligonucleotide Modification and Functionalization
The utility of this compound extends to the modification of nucleic acids. The NHS ester group can be used to label oligonucleotides that have been synthesized to include a primary amine modification. broadpharm.comcd-bioparticles.netmedkoo.com This amine is typically introduced at the 5' or 3' terminus or on an internal base during solid-phase synthesis.
The reaction chemistry is identical to that of protein labeling, forming a stable amide bond between the linker and the oligonucleotide. This process attaches the Azido-PEG12 moiety, which then allows the oligonucleotide to be conjugated to other molecules—such as peptides, proteins, or fluorescent dyes—using click chemistry. This is invaluable for applications in diagnostics, therapeutics, and fundamental biological research.
Antibody Conjugation Methodologies
Antibodies are a major class of proteins targeted for modification with this compound, primarily for the development of Antibody-Drug Conjugates (ADCs). precisepeg.combroadpharm.com ADCs utilize the specificity of an antibody to deliver a potent cytotoxic drug directly to target cells, such as cancer cells.
The NHS ester reacts with the primary amines on the numerous surface-exposed lysine residues of the antibody. precisepeg.comwindows.net This results in the antibody being decorated with multiple azide-functionalized PEG linkers. Subsequently, an alkyne-modified cytotoxic payload can be attached to the antibody via click chemistry. The hydrophilic PEG spacer can help to mitigate aggregation issues that may arise from conjugating hydrophobic drug molecules to the antibody.
A significant challenge in traditional antibody conjugation using NHS esters is the lack of site-selectivity. cam.ac.uk Antibodies have many lysine residues, and the reaction with this compound typically occurs at the most accessible ones, leading to a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact the ADC's efficacy, pharmacokinetics, and safety profile.
Role in Antibody-Drug Conjugate (ADC) Linker Design Research
This compound serves as a critical tool in the research and development of Antibody-Drug Conjugates (ADCs). Its structure is uniquely suited for exploring the impact of linker chemistry on ADC performance. ADCs are a therapeutic class of molecules where a potent cytotoxic drug is attached to a monoclonal antibody, which targets specific antigens on cancer cells. nih.gov The linker connecting the antibody and the drug is a key component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC. adcreview.comadcreview.com
The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, is a key strategy to mitigate the hydrophobicity of the cytotoxic payload. nih.gov This can improve the physical and chemical stability of the resulting ADC. nih.gov Research has demonstrated that the design of the drug-linker, including the positioning and configuration of the PEG unit, must be carefully adjusted to achieve ADCs with enhanced stability and pharmacokinetics. nih.gov
This compound is a heterobifunctional linker, possessing two different reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group. creative-biolabs.combroadpharm.com This dual functionality is highly advantageous for ADC research.
The NHS ester group reacts efficiently with primary amines, such as the lysine residues present on the surface of monoclonal antibodies, to form stable amide bonds. broadpharm.combroadpharm.comborenpharm.com
The azide group is a versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.commedchemexpress.com This allows for the specific and efficient conjugation of a payload molecule that has been functionalized with an alkyne group.
This bifunctional nature allows researchers to construct ADCs in a controlled, stepwise manner. The 12-unit PEG chain imparts several beneficial properties that are subjects of intense research:
Increased Hydrophilicity : The PEG spacer enhances the water solubility of the ADC, which can help prevent aggregation caused by hydrophobic drug payloads. adcreview.comadcreview.com
Improved Pharmacokinetics : Studies have shown that PEG linkers can lead to improved pharmacokinetic profiles, including prolonged half-life and increased area under the plasma concentration-time curve (AUC). adcreview.com
Well-Defined Length : As a monodisperse compound, this compound provides a precise and consistent spacer length, allowing researchers to systematically study how linker length affects ADC properties like target binding and drug release. adcreview.comadcreview.com
| Feature | Chemical Group | Reactivity | Role in ADC Research |
| Antibody Conjugation | NHS Ester | Reacts with primary amines (e.g., lysine residues) at pH 7-9. broadpharm.comborenpharm.com | Forms a stable amide bond to attach the linker to the monoclonal antibody. broadpharm.com |
| Payload Attachment | Azide | Reacts with alkyne, BCN, or DBCO groups via click chemistry. broadpharm.commedchemexpress.com | Allows for the highly efficient and specific attachment of a cytotoxic drug. medchemexpress.com |
| Spacer | PEG12 | Hydrophilic, flexible, monodisperse. | Improves solubility, reduces aggregation, and allows for systematic study of linker length on ADC properties. nih.govadcreview.com |
Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. nih.govbiochempeg.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.comnih.govjenkemusa.com This proximity forces the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. medchemexpress.comjenkemusa.com The linker is not merely a spacer but plays a fundamental role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase) and affecting crucial physicochemical properties like solubility and cell permeability. nih.govprecisepeg.com
Utilization as a PEG-based PROTAC Linker
This compound is a prime example of a PEG-based linker used in the synthesis of PROTACs. medchemexpress.com PEG chains are the most common motifs incorporated into PROTAC linkers, with statistical analyses showing they are used in over half of reported PROTAC molecules. nih.govbiochempeg.com The popularity of PEG linkers, and specifically bifunctional reagents like this compound, stems from several key advantages in PROTAC design and synthesis. biochempeg.comjenkemusa.combiochempeg.com
The heterobifunctional nature of this compound facilitates a convergent and modular approach to PROTAC synthesis. Researchers can synthesize the target-binding ligand and the E3-binding ligand separately, each with a compatible functional group, and then join them using the linker.
The NHS ester end of the linker can be reacted with an amine group on either the target-binding warhead or the E3 ligase ligand, forming a stable amide bond.
The azide end can then be coupled to the other half of the molecule, which has been functionalized with a terminal alkyne, using a highly efficient click chemistry reaction. medchemexpress.comnih.gov
This modular strategy is invaluable for rapidly creating libraries of PROTACs. By using PEG linkers of varying lengths (e.g., Azido-PEG4-NHS, Azido-PEG8-NHS, Azido-PEG12-NHS), scientists can systematically vary the linker length to find the optimal distance and geometry for effective ternary complex formation and subsequent protein degradation. nih.gov
The incorporation of the PEG12 moiety offers distinct benefits for the final PROTAC molecule:
Enhanced Solubility : The PEG chain increases the water solubility of the PROTAC, which can improve cell permeability and oral absorption characteristics. biochempeg.comjenkemusa.combiochempeg.com
Tunable Length and Composition : PEG linkers allow for easy and systematic changes in linker length, which is a well-established critical parameter for degradation efficiency. nih.govbiochempeg.combiochempeg.com
Facile Assembly : The availability of commercial bifunctional PEG linkers enables the rapid and straightforward assembly of potent PROTACs, accelerating the screening and optimization process. nih.govbiochempeg.com
| Property | Contribution of this compound | Impact on PROTAC Synthesis & Function |
| Modularity | Provides two distinct reactive ends (Azide and NHS ester). | Enables convergent synthesis and rapid generation of PROTAC libraries for optimization. nih.gov |
| Solubility | The hydrophilic 12-unit PEG chain increases the overall water solubility of the molecule. | Improves physicochemical properties, potentially enhancing cell permeability and bioavailability. biochempeg.comjenkemusa.combiochempeg.com |
| Linker Optimization | Provides a defined length that can be systematically varied using other commercially available PEG linkers. | Allows for fine-tuning of the distance between the two ligands to maximize ternary complex formation and degradation efficiency. nih.gov |
| Reaction Efficiency | Utilizes highly efficient and specific reactions (amine-NHS ester coupling and azide-alkyne click chemistry). | Leads to high yields and simplifies the purification of the final PROTAC molecule. nih.gov |
Research Applications in Materials Science and Nanotechnology
Surface Functionalization and Coating Research
The ability to tailor the chemical and biological properties of material surfaces is crucial for developing advanced biomedical devices and research platforms. Azido-PEG12-NHS ester serves as a key molecular linker in this context, enabling the covalent attachment of various molecules to amine-bearing surfaces.
In a notable application, this compound has been utilized in the development of a bio-instructive, parylene-based conformal coating designed to suppress thrombosis and intimal hyperplasia on implantable vascular devices. nih.govnih.gov Researchers created a multi-layered coating on expanded polytetrafluoroethylene (ePTFE) grafts. The surface was first treated to introduce primary amine groups, which then served as anchor points for this compound.
The NHS ester end of the molecule reacts with the aminated surface, creating a stable amide linkage and presenting a surface decorated with azide (B81097) groups. These azide groups are then available for the subsequent attachment of biomolecules via click chemistry. In this specific study, an alkyne-modified peptide containing the endothelial progenitor cell (EPC)-specific binding ligand LXW7 was attached to the azide-functionalized surface. This strategic modification resulted in a surface that could selectively capture EPCs from the bloodstream, promoting the formation of a healthy endothelial layer and preventing device failure. nih.govnih.gov
The sequential surface modification process is outlined in the table below:
| Step | Reagent/Component | Purpose | Outcome |
| 1 | Parylene Deposition | Creation of an amine-functionalized surface on ePTFE | Amine-rich surface ready for conjugation |
| 2 | This compound | Introduction of a PEG linker and an azide functional group | Azide-functionalized surface with a hydrophilic spacer |
| 3 | Alkyne-modified LXW7 peptide | Immobilization of a specific cell-binding ligand | Bio-instructive surface capable of capturing endothelial progenitor cells |
This research highlights the utility of this compound in creating complex, functional bio-interfaces on solid supports, with significant potential for improving the biocompatibility and long-term performance of medical implants. nih.govnih.gov
Nanoparticle Surface Engineering
The surface chemistry of nanoparticles dictates their interaction with biological systems. This compound is instrumental in the precise engineering of nanoparticle surfaces to enhance their stability, biocompatibility, and targeting capabilities.
This compound facilitates the covalent attachment of targeting ligands and other molecules to nanomaterial platforms that possess surface amine groups. The NHS ester reacts with these amines, coating the nanoparticle with a hydrophilic PEG layer that terminates in an azide group. This "azide-ready" surface can then be further functionalized using click chemistry. This two-step approach provides a robust and versatile method for engineering the nanoparticle surface. The PEG linker helps to prevent nanoparticle aggregation and reduces non-specific protein adsorption, while the azide group offers a bio-orthogonal handle for attaching a wide array of molecules, such as targeting antibodies, peptides, or therapeutic agents.
A compelling example of this compound's application is in the development of fluorescent nanodiamond (FND) probes for targeted cell imaging. In a 2024 study by Angell and colleagues, this compound was used as a linker to attach antibodies to the surface of FNDs for the specific targeting of myeloid-derived suppressor cells (MDSCs). nih.govmdpi.com
The surface of the FNDs was first amine-functionalized. Then, this compound was reacted with these amine groups. The resulting azide-functionalized FNDs were then conjugated to dibenzocyclooctyne (DBCO)-modified antibodies against the MDSC markers CD11b and GR1 via strain-promoted azide-alkyne cycloaddition (SPAAC). This click chemistry reaction is bio-orthogonal, meaning it proceeds efficiently in biological media without interfering with native biochemical processes.
The study demonstrated that these dual-antibody conjugated FNDs exhibited significantly higher uptake by murine MDSCs in vitro compared to control nanoparticles. nih.govmdpi.com
| Nanoparticle Formulation | Mean Uptake by MDSCs (%) |
| Dual-Antibody FNDs | 94.7% |
| IgG-coated FNDs (Control) | 69.0% |
In vivo experiments further showed that these targeted FNDs were preferentially taken up by MDSCs within the tumor microenvironment. nih.govmdpi.com This work underscores the critical role of this compound in the construction of sophisticated nanoparticle probes for biomedical research.
Hydrogel and Biomaterial Integration
Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and drug delivery due to their structural similarity to the extracellular matrix. This compound can be used to incorporate azide functionalities into hydrogel precursors, enabling the formation of hydrogels through bio-orthogonal crosslinking reactions.
This compound can be used to modify polymers containing primary amine groups, such as chitosan (B1678972) or certain polypeptides. The NHS ester reacts with the amines on the polymer backbone, resulting in a polymer decorated with azide-terminated PEG chains. This azide-functionalized polymer can then be crosslinked with a polymer containing a complementary reactive group, such as an alkyne, to form a hydrogel.
This method of hydrogel formation is highly advantageous as it can occur under mild, physiological conditions, which is crucial for encapsulating sensitive biological materials like cells or therapeutic proteins. The use of click chemistry for crosslinking ensures high reaction efficiency and specificity.
The properties of the resulting hydrogel, such as its mechanical stiffness and degradation rate, can be tuned by varying the concentration of the crosslinking components and the length of the PEG spacer. Characterization of these biocompatible constructs often involves techniques such as rheology to measure their viscoelastic properties and swelling studies to determine their water uptake capacity. The integration of Azido-PEG linkers into the hydrogel network also serves to enhance the biocompatibility of the material.
Emerging Research Frontiers and Methodological Advancements
Development of Novel Bioconjugation Platforms
Azido-PEG12-NHS ester is a pivotal component in the creation of novel bioconjugation platforms, which are essential for applications ranging from drug delivery to diagnostics and imaging. ijrpr.com Its architecture allows for the precise and controlled modification of biomolecules without compromising their functional integrity. ijrpr.com The NHS ester provides a reliable method for attaching the linker to proteins, peptides, or amine-modified oligonucleotides through the formation of stable amide bonds. broadpharm.comwindows.net
Once the linker is attached, the terminal azide (B81097) group serves as a versatile chemical handle. This handle allows for the introduction of a wide array of functionalities onto the biomolecule. ijrpr.com For instance, a therapeutic protein can be functionalized with the this compound, and the resulting azide-modified protein can then be conjugated to a targeting ligand or a drug molecule that has a complementary reactive group, such as an alkyne. ijrpr.commedchemexpress.com This modular approach is central to the development of advanced therapeutic constructs like antibody-drug conjugates (ADCs), where the linker connects a specific antibody to a potent cytotoxic drug. purepeg.com The defined length of the PEG12 spacer ensures predictable spacing between the conjugated molecules, which can be critical for maintaining the biological activity of both entities. purepeg.com
The flexibility of this system allows for the construction of diverse platforms. By changing the molecule that reacts with the azide group, researchers can easily create different conjugates for various applications, demonstrating the role of this compound as a foundational tool in modern bioconjugation. ijrpr.com
Strategies for Enhanced Aqueous Solubility and Biocompatibility of Conjugated Systems
A significant challenge in the development of bioconjugates, particularly those involving hydrophobic drugs or peptides, is maintaining their solubility and biocompatibility in aqueous physiological environments. axispharm.comcreativepegworks.com The incorporation of a PEG spacer, as seen in this compound, is a widely adopted and effective strategy to address this issue. researchgate.netsciencescholar.us
Furthermore, PEGylation—the process of attaching PEG chains to molecules—is a well-established method for enhancing biocompatibility. creativepegworks.commdpi.com The PEG chain creates a hydrophilic shield around the conjugated molecule. purepeg.com This steric hindrance offers several advantages:
Reduced Immunogenicity : The PEG layer can mask antigenic sites on a protein or drug, reducing its recognition by the immune system and thus lowering the risk of an immune response. axispharm.comresearchgate.net
Increased Stability : It protects the attached biomolecule from enzymatic degradation, extending its functional lifetime. axispharm.comresearchgate.netprecisepeg.com
Prolonged Circulation : By increasing the hydrodynamic volume of the conjugate, the PEG linker slows its clearance by the kidneys, leading to a longer circulation half-life in the bloodstream. creativepegworks.comnih.gov
These properties collectively improve the pharmacokinetic and pharmacodynamic profile of the bioconjugate, making this compound an invaluable tool for creating more effective and stable therapeutic and diagnostic agents. sciencescholar.us
| Feature | Advantage of PEG12 Spacer |
| Hydrophilicity | Improves aqueous solubility of hydrophobic conjugates. sigmaaldrich.comchemicalbook.com |
| Biocompatibility | Generally well-tolerated by the body with low toxicity. creativepegworks.com |
| Steric Hindrance | Reduces immunogenicity and enzymatic degradation. axispharm.comprecisepeg.com |
| Hydrodynamic Volume | Increases circulation time by reducing renal clearance. nih.gov |
Integration with Orthogonal Chemical Reactions beyond Click Chemistry
While the azide group of this compound is most famously associated with "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), its utility extends to other orthogonal chemical reactions. sigmaaldrich.commedchemexpress.comwikipedia.org Bioorthogonal reactions are those that can occur in a biological system without interfering with native biochemical processes, a critical requirement for in-vivo labeling and conjugation. wikipedia.orgacs.org
The azide functional group is particularly well-suited for bioorthogonal chemistry because it is small, metabolically stable, and absent from most biological systems, preventing unwanted side reactions. wikipedia.org Beyond cycloadditions with alkynes, azides can participate in the Staudinger ligation . This reaction involves the covalent coupling of an azide with a specifically engineered triarylphosphine. acs.org Although generally slower than click chemistry, the Staudinger ligation is a powerful alternative that does not require a metal catalyst, which can be advantageous in certain biological contexts where copper toxicity is a concern. wikipedia.orgacs.org
Other bioorthogonal reactions have been developed that utilize different reactive pairs, expanding the toolkit available to chemists. nih.gov These include:
Tetrazine Ligation : A rapid reaction between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). wikipedia.orgoregonstate.edu
Oxime/Hydrazone Formation : The reaction of an aldehyde or ketone with an aminooxy or hydrazide group to form a stable C=N bond. wikipedia.org
The availability of multiple, mutually orthogonal reactions allows for more complex labeling and assembly strategies. For example, a biomolecule could be modified with different linkers, each bearing a unique reactive handle (e.g., an azide, a tetrazine, and an aldehyde). This enables the sequential or simultaneous attachment of three different molecular partners, each with a complementary functional group (e.g., an alkyne, a TCO, and an aminooxy, respectively). This compound serves as a key reagent for incorporating the azide handle in such multi-reaction schemes.
Future Directions in Multivalent and Multifunctional Bioconjugate Research
The future of bioconjugate research is moving towards the creation of highly complex, precisely engineered molecules that are both multivalent and multifunctional. chempep.com Multivalent constructs present multiple copies of a ligand to enhance binding affinity to cellular targets, while multifunctional conjugates combine different components (e.g., a targeting moiety, a therapeutic agent, and an imaging agent) into a single molecular entity. This compound is an enabling tool for these advanced designs due to its heterobifunctional nature, which allows for the stepwise assembly of these intricate architectures. acs.org
Future research is focused on several key areas:
Next-Generation Therapeutics : The development of more sophisticated drug delivery systems, such as peptide-drug conjugates and "intelligent nanoparticles" like dendrimers, relies on precise linker chemistry. mdpi.com These systems can be engineered to target specific cells and release their payload in response to particular stimuli in the tumor microenvironment. acs.org Linkers like this compound are crucial for attaching the targeting peptides and therapeutic agents to the nanoparticle scaffold. mdpi.com
Advanced Prodrug Strategies : Researchers are designing "releasable" PEG conjugates where the linker is designed to be cleaved under specific physiological conditions (e.g., in a low pH environment or in the presence of certain enzymes). nih.gov This allows the conjugated drug to be released in its most active form at the target site, improving efficacy and reducing off-target effects.
Combinatorial Bioconjugation : The use of multiple orthogonal ligation chemistries will allow for the assembly of highly complex, multifunctional platforms. acs.org For instance, a single protein could be modified with an Azido-PEG-NHS ester at one site and another linker with a different reactive group at another site. This would permit the attachment of two distinct molecules, paving the way for bioconjugates with dual therapeutic actions or combined therapeutic and diagnostic capabilities.
The continued development of precisely controlled polymerization and bioconjugation methods will further reduce the heterogeneity of these complex products, which is a critical challenge in their development and clinical translation. acs.org The versatility and well-defined structure of reagents like this compound will be indispensable in advancing these future frontiers of bioconjugate research. chempep.comacs.org
Q & A
Q. How is Azido-PEG12-NHS ester synthesized, and what analytical methods validate its purity and structure?
this compound is synthesized via stepwise PEGylation, where a 12-unit polyethylene glycol (PEG) spacer is functionalized with an NHS ester at one terminus and an azide group at the other. Characterization involves nuclear magnetic resonance (NMR) to confirm PEG chain length, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>95%). The monodisperse nature of the PEG spacer ensures consistent conjugation efficiency in downstream applications .
Q. What is the standard protocol for conjugating this compound to primary amines in proteins?
To conjugate this compound to lysine residues or other primary amines:
- Dilute the target protein (e.g., IgG) in HEPES buffer (pH 7.2–8.5).
- Add a 10-fold molar excess of this compound and react at room temperature for 2 hours.
- Purify the conjugate using a 10 kDa molecular weight cutoff (MWCO) spin filter to remove unreacted PEG linker.
- Validate conjugation efficiency via SDS-PAGE or MALDI-TOF mass spectrometry .
Q. Which analytical techniques confirm successful conjugation of this compound to biomolecules?
- SDS-PAGE : Detects shifts in molecular weight due to PEGylation.
- MALDI-TOF MS : Measures precise mass changes in the conjugated product.
- HPLC : Monitors retention time differences between conjugated and unconjugated species.
- Click chemistry validation : React the azide group with DBCO- or BCN-modified fluorophores to confirm functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize conjugation efficiency of this compound in complex biological systems?
- Molar ratio : Use a 10:1 to 20:1 molar excess of this compound over the target molecule.
- pH : Maintain a slightly alkaline buffer (pH 8.0–8.5) to enhance NHS ester reactivity with primary amines.
- Temperature : Prolonged incubation at 4°C may reduce hydrolysis of the NHS ester while preserving protein stability.
- Buffer selection : Avoid amine-containing buffers (e.g., Tris) to prevent competing reactions .
Q. What strategies mitigate hydrolysis of the NHS ester group during conjugation reactions?
Q. How does the PEG12 spacer length influence the efficacy of antibody-drug conjugates (ADCs) or PROTACs?
The PEG12 spacer enhances solubility and reduces steric hindrance between conjugated molecules. In ADCs, longer PEG chains (e.g., PEG12 vs. PEG4) improve pharmacokinetics by shielding hydrophobic payloads, while in PROTACs, they optimize ternary complex formation between target proteins and E3 ligases. Comparative studies using variable PEG lengths are recommended to assess biological activity .
Q. What are common sources of batch-to-batch variability in this compound, and how can they be controlled?
Variability arises from differences in PEG polydispersity, NHS ester activation efficiency, or azide purity. Mitigation strategies include:
- Sourcing monodisperse PEG linkers (PDI <1.05).
- Validating each batch via HPLC and MS.
- Storing the compound at -20°C in anhydrous conditions to prevent hydrolysis .
Safety and Stability
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep at -20°C in sealed, desiccated containers to minimize hydrolysis .
Applications in Advanced Systems
Q. How is this compound applied in developing lysosome-targeting chimeras (LYTACs) or nanoparticle drug delivery systems?
In LYTACs, this compound links cell-surface receptor-binding ligands to lysosome-targeting moieties, enabling degradation of extracellular proteins. For nanoparticles, it functionalizes surfaces with azide groups for subsequent click chemistry-mediated payload attachment, enhancing targeting and biocompatibility .
Q. What methodologies assess the stability of this compound conjugates under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
